molecular formula C16H19N3OS B4689533 1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

Cat. No.: B4689533
M. Wt: 301.4 g/mol
InChI Key: OARJILMQYFSPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is a complex organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-keto ester and a guanidine derivative under acidic conditions.

    Substitution Reactions: The methyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.

    Introduction of the Propylamino Group: The propylamino group is added via a nucleophilic substitution reaction using propylamine.

    Thioxo Group Addition: The thioxo group is introduced through a thiation reaction using Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-methyl-1-phenyl-4-(methylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
  • 1-[6-methyl-1-phenyl-4-(ethylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
  • 1-[6-methyl-1-phenyl-4-(butylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

Uniqueness

1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group, in particular, may enhance its interaction with certain molecular targets, leading to improved efficacy in its applications compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[6-methyl-1-phenyl-4-(propylamino)-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-4-10-17-15-14(12(3)20)11(2)19(16(21)18-15)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARJILMQYFSPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=S)N(C(=C1C(=O)C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
Reactant of Route 6
1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.